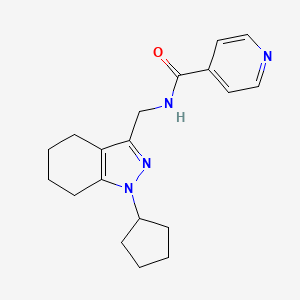![molecular formula C14H21ClN2 B2552526 2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride CAS No. 1217086-23-1](/img/structure/B2552526.png)
2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2 and its molecular weight is 252.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Imidazole derivatives are key in synthesizing various chemical structures, including 1,4-diaryl-1H-imidazoles, through tandem insertion-cyclization reactions involving isocyanides. This method leverages the reactivity of isocyanides under ambient conditions, highlighting the versatility of imidazole compounds in organic synthesis (Pooi et al., 2014).
- The study of 2-(2-alkoxyphenyl)-1H-imidazoles synthesis showcases the application of imidazole derivatives in creating compounds with potential pharmacological activities. Different oxidative aromatization reactions were compared to optimize the synthetic route for these compounds (Pařík et al., 2006).
Biological Applications
- Imidazole-based compounds have shown anticancer potential by inducing apoptosis and cellular senescence. A study synthesized new imidazole derivatives and evaluated their anticancer activity, indicating the role of imidazole compounds in developing new therapeutic agents (Sharma et al., 2014).
- Another application in biological research involves the use of imidazole derivatives as fluorescent probes for detecting mercury ions, showcasing the utility of these compounds in environmental and biological monitoring (Shao et al., 2011).
Materials Science and Corrosion Inhibition
- Benzimidazole derivatives, closely related to the target compound, have been studied for their corrosion inhibition properties on metals in acidic environments. These studies contribute to the development of more effective corrosion inhibitors for industrial applications (Khaled, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylpropyl)-1-propan-2-ylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-10(2)9-14-15-12-7-5-6-8-13(12)16(14)11(3)4;/h5-8,10-11H,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEBCBXZKMSMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2N1C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)
![5-{[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2552456.png)
![1-methyl-6-oxo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2552458.png)
![N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2552459.png)
![2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2552461.png)
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one hydrobromide](/img/structure/B2552463.png)


